2,5-dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-9-17(15-5-4-6-19-11-15)21-22(12)8-7-20-18(23)16-10-13(2)24-14(16)3/h4-6,9-11H,7-8H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLRBZMUDXTUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(OC(=C2)C)C)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 273.33 g/mol. Its structure features a furan ring, a pyrazole moiety, and a pyridine group, which are known for their diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. A study highlighted that certain pyrazole derivatives demonstrated COX-II selectivity with IC50 values ranging from 0.52 to 22.25 μM, suggesting that our compound may also exhibit similar inhibitory effects on COX enzymes .
2. Antimicrobial Properties
Pyrazole derivatives have shown promising antimicrobial activity against various pathogens. A review of synthesized pyrazole derivatives indicated that they possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The presence of the pyridine ring in our compound may enhance its interaction with microbial targets.
3. Antitumor Activity
Recent studies suggest that compounds containing furan and pyrazole moieties may exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth factors. For example, some pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines through various pathways .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- DNA Interaction : The presence of heterocyclic rings allows for potential interactions with DNA or RNA, influencing cellular processes such as replication and transcription.
Scientific Research Applications
Pharmacological Applications
-
Anti-Cancer Activity :
- Recent studies have highlighted the potential of pyrazole-containing compounds in cancer therapy. Pyrazoles have been recognized for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives similar to the compound have shown significant inhibition against various cancer cell lines, suggesting that this compound may exhibit similar properties.
- A study reported that compounds with similar structural motifs demonstrated anticancer activity with IC50 values ranging from 0.39 µM to 4.2 µM against different cancer cell lines such as MCF-7 and A375 .
-
Anti-Inflammatory Properties :
- Pyrazole derivatives are known for their anti-inflammatory effects. The compound's structure suggests it may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases. In vitro studies have shown that certain pyrazole derivatives can reduce inflammation markers significantly .
- Antimicrobial Activity :
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives similar to 2,5-dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Huang et al. (2022) | N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole | A375 Cell Line | 4.2 µM |
| Li et al. (2021) | Novel Pyrazole Derivative | MCF7 Cell Line | 0.46 µM |
| Zheng et al. (2021) | Benzimidazole-Pyrazole Derivative | U937 Cell Line | 0.19 µM |
These studies demonstrate the potential of pyrazole derivatives in targeting cancer cells effectively.
Preparation Methods
Acid-Catalyzed Cyclization of β-Keto Esters
A widely reported method involves the cyclization of β-keto esters under acidic conditions. For example, ethyl acetoacetonate undergoes alkylation with chloroacetone in the presence of sodium ethoxide, followed by sulfuric acid-mediated cyclization to yield 2,5-dimethylfuran-3-carboxylic acid ethyl ester . Subsequent hydrolysis with concentrated hydrochloric acid (HCl) under reflux produces the free carboxylic acid (yield: 68–72%).
Reaction Conditions:
- Ester cyclization: H₂SO₄ (cat.), 80°C, 6 h.
- Ester hydrolysis: 6 M HCl, reflux, 4 h.
Alternative Pathway via Tartaric Acid Pyrolysis
Heating tartaric acid at 180–200°C induces decarboxylation and cyclization to form 2,5-dimethylfuran-3-carboxylic acid. However, this method suffers from low yields (∼40%) and side-product formation, limiting its industrial utility.
Synthesis of 5-Methyl-3-(Pyridin-3-yl)-1H-Pyrazole
Condensation of Hydrazine with 3-(Pyridin-3-yl)-1,3-Diketones
The pyrazole ring is constructed via cyclocondensation of hydrazine hydrate with a 1,3-diketone bearing a pyridinyl group. For instance, 3-(pyridin-3-yl)pentane-2,4-dione reacts with hydrazine in ethanol under reflux to yield the target pyrazole with regioselectivity governed by steric and electronic factors.
Reaction Conditions:
- Solvent: Ethanol, reflux, 12 h.
- Yield: 75–80%.
Palladium-Catalyzed Cross-Coupling for Pyridinyl Substitution
An alternative approach involves Suzuki-Miyaura coupling between 3-iodo-5-methyl-1H-pyrazole and pyridin-3-ylboronic acid . This method offers superior regiocontrol but requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.
Reaction Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃, DMF/H₂O (3:1), 100°C, 24 h.
- Yield: 65–70%.
Preparation of 2-(5-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Ethylamine
Nucleophilic Substitution of 2-Chloroethylamine
The ethyl linker is introduced by reacting 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃). This SN2 reaction proceeds in acetonitrile at 60°C, yielding the secondary amine after 8–12 h.
Reaction Conditions:
- Solvent: Acetonitrile, 60°C, 12 h.
- Yield: 60–65%.
Reductive Amination as an Alternative
Condensation of 2-aminoethanol with the pyrazole under reductive conditions (NaBH₃CN, MeOH) offers a milder pathway but requires careful pH control (pH 4–5).
Amide Bond Formation: Coupling of Furan-3-Carboxylic Acid and Ethylamine
Carbodiimide-Mediated Activation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The resulting activated ester reacts with 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine at room temperature for 24 h.
Reaction Conditions:
- Activators: EDC (1.2 eq), HOBt (1.1 eq).
- Solvent: DCM, RT, 24 h.
- Yield: 85–90%.
Acid Chloride Route
Conversion of the carboxylic acid to its chloride (SOCl₂, reflux, 3 h) followed by reaction with the amine in the presence of triethylamine (TEA) provides a higher-yielding alternative (90–95%).
Optimization Challenges and Industrial Considerations
Regioselectivity in Pyrazole Synthesis
The orientation of substituents on the pyrazole ring is critical. Electron-withdrawing groups (e.g., pyridinyl) at position 3 favor 1,3-dipolar cycloaddition with hydrazine, but competing pathways may require chromatographic purification.
Purification of Hydrophilic Intermediates
The ethylamine side chain’s polarity complicates isolation. Reverse-phase chromatography (C18 column, MeOH/H₂O) or crystallization from ethyl acetate/hexane mixtures is employed.
Scalability of Furan Synthesis
Industrial-scale production of 2,5-dimethylfuran-3-carboxylic acid remains challenging due to corrosive reagents (e.g., H₂SO₄). Recent advances propose ionic liquid catalysts to enhance cyclization efficiency.
Data Tables: Comparative Analysis of Synthetic Routes
Table 1. Yield and Conditions for Key Steps
| Step | Method | Yield (%) | Time (h) | Conditions |
|---|---|---|---|---|
| Furan ester hydrolysis | HCl reflux | 72 | 4 | 6 M HCl, 110°C |
| Pyrazole cyclization | Hydrazine condensation | 80 | 12 | EtOH, reflux |
| Amide coupling | EDC/HOBt | 85 | 24 | DCM, RT |
| Amide coupling | Acid chloride | 95 | 3 | SOCl₂, TEA, DCM |
Table 2. Reagent Costs and Safety Profiles
| Reagent | Cost (USD/kg) | Hazard Class |
|---|---|---|
| EDC | 450 | Irritant |
| SOCl₂ | 120 | Corrosive |
| Pd(PPh₃)₄ | 12,000 | Air-sensitive |
| Hydrazine hydrate | 90 | Toxic |
Q & A
Q. Basic Biological Screening
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric assays .
- Antimicrobial Activity : Broth microdilution for MIC determination against Gram+/− bacteria .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Q. Advanced SAR Strategies
- Substituent Variation : Modify pyridinyl (electron-withdrawing groups) or furan (methyl vs. halogen) positions to assess potency shifts .
- Pharmacophore Mapping : Use molecular modeling (e.g., Schrödinger’s Maestro) to identify critical hydrogen bonds/hydrophobic interactions .
Q. Basic Mechanism Exploration
- Kinase Inhibition : Pyrazole-furan hybrids often target ATP-binding pockets in kinases (e.g., JAK2, CDK2) .
- Receptor Antagonism : Pyridinyl groups may interact with neurotransmitter receptors (e.g., 5-HT) .
How can computational methods validate target binding hypotheses?
Q. Advanced Molecular Docking
- Docking Workflow : Prepare ligand (AMBER force field) and receptor (PDB: 4EK3) files; run AutoDock Vina for binding affinity estimation .
- MD Simulations : 100 ns simulations (GROMACS) to assess complex stability; analyze RMSD and hydrogen bond occupancy .
- Case Study : A related carboxamide showed ΔG = −9.2 kcal/mol against EGFR, correlating with in vitro IC = 1.2 µM .
How should conflicting biological data (e.g., varying IC50_{50}50 across studies) be addressed?
Q. Advanced Data Contradiction Analysis
- Source Investigation : Compare assay conditions (e.g., serum concentration in cell culture, incubation time) .
- Meta-Analysis : Pool data from >3 independent studies; apply ANOVA to identify outliers .
- Example : Discrepancies in COX-2 inhibition (IC = 0.8–5.0 µM) were traced to differences in enzyme source (human vs. murine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
